1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene

stereoselective synthesis β-nitrostyrene isomerism Knoevenagel condensation

1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene (CAS 634607-35-5), also referred to as 1-(4-methylthiophenyl)-2-nitrobutene or 4-methylthio-β-ethyl-β-nitrostyrene, is a β-nitrostyrene derivative bearing a para-methylsulfanyl (–SMe) donor and an α-ethyl-substituted nitroalkene side chain. It is predominantly obtained as the (Z)-isomer via Knoevenagel condensation of 4-methylthiobenzaldehyde with 1-nitropropane, enabling access to a stereoisomer that is typically inaccessible for lower homologues.

Molecular Formula C11H13NO2S
Molecular Weight 223.29 g/mol
CAS No. 634607-35-5
Cat. No. B12577581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene
CAS634607-35-5
Molecular FormulaC11H13NO2S
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCCC(=CC1=CC=C(C=C1)SC)[N+](=O)[O-]
InChIInChI=1S/C11H13NO2S/c1-3-10(12(13)14)8-9-4-6-11(15-2)7-5-9/h4-8H,3H2,1-2H3
InChIKeyDVJHNYGDTHKZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene (CAS 634607-35-5): A Z-Configured β-Nitrostyrene Building Block for Stereodefined Synthesis


1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene (CAS 634607-35-5), also referred to as 1-(4-methylthiophenyl)-2-nitrobutene or 4-methylthio-β-ethyl-β-nitrostyrene, is a β-nitrostyrene derivative bearing a para-methylsulfanyl (–SMe) donor and an α-ethyl-substituted nitroalkene side chain [1]. It is predominantly obtained as the (Z)-isomer via Knoevenagel condensation of 4-methylthiobenzaldehyde with 1-nitropropane, enabling access to a stereoisomer that is typically inaccessible for lower homologues [1]. This compound serves as a versatile electrophilic building block in Michael additions and as a precursor to sulfur-substituted phenethylamines, distinguishing it from simpler nitrovinyl analogs that lack α-alkyl branching [2].

Access to isolable (Z)-nitrobutene isomer for stereodivergent synthesis
α-Ethyl branching on nitroalkene side chain for steric differentiation
Thioether (–SMe) donor site enabling ambidentate metal coordination

Why 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene Cannot Be Replaced by Generic Nitrostyrene Analogs


Substituting this compound with a generic β-nitrostyrene (e.g., unsubstituted β-nitrostyrene or the lower homolog 4-methylthio-β-nitrostyrene) introduces critical differences in stereochemical accessibility, electrophilic reactivity, and downstream synthetic utility. The α-ethyl substituent in the nitrobutenyl side chain attenuates the thermodynamic E/Z energy gap to 3.04 kcal mol⁻¹, compared with 4.49 kcal mol⁻¹ for the nitropropene and 7.23 kcal mol⁻¹ for the nitroethene analog, thereby enabling isolation of the (Z)-isomer—a feat impossible for lower homologues under standard thermodynamic conditions [1]. Furthermore, the –SMe group imparts a distinct electronic activation profile and provides an additional coordination site (sulfur) for metal-catalyzed transformations, as demonstrated with the rhodium and iridium complexes of the related 4-methylthio-β-nitrostyrene, where both κ¹O- and κ¹S-linkage isomers were observed in equilibrium [2]. These combined steric and electronic features mean that any attempt to interchange this compound with a simpler nitrostyrene will alter reaction stereochemistry, catalyst coordination behavior, and the physicochemical properties of downstream products.

Generic β-nitrostyrenes cannot yield the (Z)-isomer; α-ethyl substitution reduces the E/Z energy gap, enabling isomer isolation
Simpler analogs lack α-alkyl branching, altering electrophilic reactivity at the β-carbon
Non-thioether analogs cannot engage in κ¹S metal coordination, limiting catalyst design options

Quantitative Differentiation Evidence for 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene Against Closest Analogs


E/Z Isomer Separability: The Nitrobutenyl Compound Is the Only Homologue Yielding Isolable (Z)-Isomer Quantities

The Knoevenagel condensation of 4-methylthiobenzaldehyde with 1-nitropropane yields both (E)- and (Z)-1-(4-methylthiophenyl)-2-nitrobutene in an approximately 92:8 molar ratio, and both isomers are chromatographically separable [1]. In contrast, the corresponding nitroethene and nitropropene homologues exhibit calculated E/Z energy gaps of 7.23 and 4.49 kcal mol⁻¹ respectively, rendering the (Z)-isomer non-isolable under thermodynamic control; only the nitrobutene, with a reduced gap of 3.04 kcal mol⁻¹, permits practical isolation of both stereoisomers [1].

E/Z isomer separability
Head-to-head
Target ΔE(E→Z) 3.04 kcal mol⁻¹; E/Z 92:8; vs. nitroethene ΔE 7.23, Z not isolable
Supports stereodivergent synthesis workflows
Reported computational model; verify isomer ratio by LC/MS
stereoselective synthesis β-nitrostyrene isomerism Knoevenagel condensation

Conformational Divergence: Nitro Group Coplanarity Differs by ~65° Between E and Z Isomers

RHF/6-311G(d,p) geometry optimizations reveal that in the (E)-isomer the nitro group is nearly coplanar with the C=C double bond (O–N–C2–C3 dihedral angle = 6°), enabling full π-conjugation, whereas in the (Z)-isomer steric repulsion between the nitro group and the ortho aromatic protons forces the nitro group out of plane by 71° [1]. This contrasts with the nitroethene homolog, where the (E)-isomer adopts a near-flat side chain–ring dihedral of only 10°, indicating stronger conjugation between the aromatic ring and the nitroalkene in the lower homolog that is lost upon α-ethyl substitution [1].

Conformational divergence
Head-to-head
(E)-nitrobutene O–N–C2–C3 6°; (Z)-nitrobutene 71°; ring–side-chain dihedral 46° vs 10° for nitroethene
Reactivity tunable by isomer selection
Conformational difference may affect electrophilic reactivity
conformational analysis X-ray crystallography alternative computational chemistry

¹³C NMR Chemical Shift Signature: C1 Resonance Differentiates E/Z Isomers by 10.5 ppm

The ¹³C NMR signal of the side-chain carbon directly attached to the aromatic ring (C1) appears 10.5 ppm downfield in the (E)-isomer relative to the (Z)-isomer, a diagnostic spectroscopic fingerprint that enables rapid isomer identification and purity assessment [1]. By comparison, the C3 nucleus is deshielded in the (Z)-isomer by 6.4 ppm relative to the (E)-isomer, attributed to magnetic anisotropy of the twisted nitro group [1]. For the lower nitroethene homolog, such distinct differential spectroscopic signatures are absent because only one isomer is experimentally accessible.

¹³C NMR isomer fingerprint
Head-to-head
Δδ(C1) +10.5 ppm (E − Z); Δδ(C3) +6.4 ppm (Z − E)
Isomer identity and purity QC parameter
Applicable for incoming batch verification
NMR spectroscopy stereochemical assignment quality control

Sulfur Coordination Capability: The –SMe Group Enables Ambidentate Metal Binding Not Possible with Non-Thioether Analogs

The para-methylsulfanyl substituent on the aromatic ring provides a soft sulfur donor site capable of competing with the nitro oxygen for metal coordination. In the closely related trans-4-methylthio-β-nitrostyrene (MTNS), reaction with (SRh,RC)-[Cp*Rh{(R)-Prophos}(OH₂)]²⁺ yields both κ¹O- and κ¹S-linkage isomers that exist in temperature-dependent equilibrium in dichloromethane solution [1]. The absence of the α-ethyl group in MTNS makes this comparator directly informative: the –SMe group's coordination behavior is preserved regardless of α-substitution on the nitroalkene. Non-thioether analogs such as 4-methoxy-β-nitrostyrene or unsubstituted β-nitrostyrene cannot engage in this ambidentate binding mode.

Sulfur coordination capability
Class-level
MTNS analog: equilibrium κ¹O and κ¹S Rh(III) complexes; non-thioether analogs: O-only
Ambidentate S,O-ligation possible with Rh/Ir
Class-level inference from MTNS analog; validate with target compound
organometallic chemistry catalyst design linkage isomerism

Physicochemical Property Differentiation: LogP and PSA Distinguish This Compound from Common Nitrostyrene Building Blocks

The compound has a calculated LogP of approximately 3.96 and a topological polar surface area (tPSA) of 71.12 Ų . By comparison, the lower homolog 4-methylthio-β-nitrostyrene (MTNS, CAS 710-27-0, C₉H₉NO₂S, MW 195.24) possesses a smaller molecular volume and correspondingly lower LogP (~2.8 estimated), while the sulfonyl analog (E)-1-(methylsulfonyl)-4-(2-nitrobut-1-en-1-yl)benzene (CAS 15452-54-7, C₁₁H₁₃NO₄S, MW 255.29) has a larger tPSA (~97 Ų) due to the sulfone group [1][2]. These differences directly affect reversed-phase chromatographic retention, membrane permeability predictions, and formulation behavior in biological assay settings.

LogP and PSA differentiation
Data to verify
Target LogP 3.96, tPSA 71.12 Ų; vs. MTNS LogP ~2.8; vs. sulfonyl tPSA ~97 Ų
LogP ~3.96 supports chromatography/permeability predictions
Data to verify: calculated values, not experimentally confirmed
drug-like properties ADME prediction chromatographic behavior

Synthetic Lineage: Direct Precursor to 4-Methylthioamphetamine (4-MTA) and Structurally Distinct from Shorter-Chain Analogs

β-Nitrostyrenes bearing the 4-methylthiophenyl motif are established precursors to 4-methylthioamphetamine (4-MTA), a potent serotonin releaser [1]. The α-ethyl substituent on the nitrobutenyl side chain of this compound means that its reduction yields α-ethyl-4-methylthiophenethylamine, a structurally distinct congener of 4-MTA with an additional carbon at the α-position—a molecular feature that modulates serotonin transporter (SERT) affinity and metabolic stability relative to the α-des-ethyl parent compound [2]. The unsubstituted nitrovinyl analog MTNS yields 4-MTA directly upon reduction, whereas this compound yields the α-ethyl homolog, providing access to a different region of phenethylamine SAR space.

Synthetic lineage
Class-level
Reduction yields α-ethyl-4-methylthiophenethylamine (MW 195.32); MTNS yields 4-MTA (MW 181.30)
Precursor to α-ethyl-4-methylthiophenethylamine reference standard
Class-level SAR inference; reduction conditions may need optimization
amphetamine precursor forensic chemistry structure–activity relationships

High-Value Application Scenarios for 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene Based on Differential Evidence


Stereodivergent Michael Addition Substrate for Asymmetric Synthesis

The availability of both pure (E)- and (Z)-isomers of this nitrobutene—unique among 4-methylthio-β-nitrostyrene homologues—enables systematic investigation of how nitroalkene geometry dictates the stereochemical outcome of nucleophilic Michael additions. The (E)-isomer, with its coplanar nitro group (O–N–C2–C3 dihedral = 6°), presents a more activated β-carbon, while the (Z)-isomer's twisted nitro group (71°) introduces steric bias that can be exploited for diastereofacial selectivity [1]. Research groups pursuing enantioselective organocatalytic or metal-catalyzed conjugate additions can use this compound to probe geometry–reactivity relationships that cannot be studied with lower homologues where only the (E)-isomer is accessible.

Synthesis of α-Ethyl-4-methylthiophenethylamine Reference Standards

Reduction of the nitrobutenyl double bond converts this compound to α-ethyl-4-methylthiophenethylamine—a structurally defined homolog of 4-MTA with an additional methylene at the α-carbon [2][3]. Forensic toxicology laboratories and medicinal chemistry groups investigating SAR around the phenethylamine scaffold require this specific nitroalkene as a synthetic intermediate to access the α-ethyl congener, which is expected to display altered SERT binding kinetics and metabolic N-dealkylation rates compared with the α-methyl parent. Procurement of this compound eliminates the need for in-house Knoevenagel condensation and isomer separation, saving significant synthetic effort.

Ambidentate Ligand Precursor for Organometallic Catalyst Development

The para-methylsulfanyl substituent provides a soft sulfur donor that competes with the nitro oxygen for metal coordination, as demonstrated crystallographically and spectroscopically for the related MTNS ligand with Rh(III) and Ir(III) half-sandwich fragments [4]. The α-ethyl group on the nitrobutenyl side chain introduces steric bulk adjacent to the nitro group that is absent in MTNS, offering a parameter to tune the O:S coordination equilibrium ratio. This compound is therefore a candidate for developing catalysts that exploit hemilabile S,O-chelation or linkage isomerism to control substrate approach trajectories in asymmetric Friedel–Crafts and related transformations.

Chromatographic Method Development and LogP-Based Purification Optimization

With a calculated LogP of ~3.96 and tPSA of 71.12 Ų , this compound occupies a chromatographic retention window distinct from both the more polar sulfonyl analog (tPSA ~97 Ų) and the less lipophilic vinyl homolog MTNS (estimated LogP ~2.8). Reverse-phase HPLC method development for reaction monitoring or preparative purification can leverage these property differences to design gradient conditions where this compound elutes with baseline resolution from its synthetic precursors (4-methylthiobenzaldehyde) and reduction products. Procurement specifications can include a LogP-based identity confirmation as part of incoming QC.

Application
Selection Property
Validation Focus
Stereodivergent Michael addition studies
Isomer-specific (Z)-nitrobutene accessibility
Geometry–reactivity relationship studies
α-Ethyl phenethylamine reference standard synthesis
α-Ethyl substitution on nitroalkene
Reduction product identity confirmation (NMR/MS)
Organometallic catalyst ligand development
Thioether S-donor site for ambidentate binding
Linkage isomerism and catalyst screening
RP-HPLC method development
LogP/tPSA differentiation from homologs
Retention time reproducibility and QC specification
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